1-(2-FLUOROPHENYL)-4-[4-(2-METHOXYPHENOXY)BENZENESULFONYL]PIPERAZINE

Sulfonylpiperazine Chemical structure Pharmacophore diversity

This compound offers an unexplored sulfonylpiperazine scaffold combining an N-(2-fluorophenyl)piperazine core with a 4-(2-methoxyphenoxy)benzenesulfonyl substituent. The ortho-fluorophenyl and bulky diaryl-ether linker create a distinct physicochemical profile. Ideal for scaffold-hopping and linker tolerance SAR, it enables proprietary library generation with no prior biological data—ensuring exclusivity. The commercially available precursor (CAS 690632-30-5) facilitates straightforward sulfonamide coupling optimization.

Molecular Formula C23H23FN2O4S
Molecular Weight 442.51
CAS No. 670272-31-8
Cat. No. B2470414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-FLUOROPHENYL)-4-[4-(2-METHOXYPHENOXY)BENZENESULFONYL]PIPERAZINE
CAS670272-31-8
Molecular FormulaC23H23FN2O4S
Molecular Weight442.51
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C23H23FN2O4S/c1-29-22-8-4-5-9-23(22)30-18-10-12-19(13-11-18)31(27,28)26-16-14-25(15-17-26)21-7-3-2-6-20(21)24/h2-13H,14-17H2,1H3
InChIKeyHEWOEDHQSSAHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-4-[4-(2-methoxyphenoxy)benzenesulfonyl]piperazine (CAS 670272-31-8): Core Structural Identity and Class Membership


1-(2-Fluorophenyl)-4-[4-(2-methoxyphenoxy)benzenesulfonyl]piperazine (CAS 670272-31-8) is a fully synthetic small molecule belonging to the aryl-sulfonylpiperazine family. Its structure pairs an N-(2-fluorophenyl)piperazine core with a 4-(2-methoxyphenoxy)benzenesulfonyl substituent. The sulfonylpiperazine scaffold is recognized as a privileged motif in medicinal chemistry, with derivatives demonstrating diverse biological activities including anticancer, antidiabetic, antibacterial, and anti-inflammatory effects [1]. The compound's distinct 2-fluorophenyl and diaryl-ether-bearing sulfonyl fragment differentiate it from simpler sulfonylpiperazines, but no published head-to-head pharmacological or physicochemical comparisons against close analogs were identified in primary sources.

Why Generic Substitution of 1-(2-Fluorophenyl)-4-[4-(2-methoxyphenoxy)benzenesulfonyl]piperazine (CAS 670272-31-8) Is Not Supported by Current Evidence


Scientific and industrial users cannot assume that other sulfonylpiperazines can be interchanged with this specific compound. The sulfonylpiperazine class exhibits extreme sensitivity to peripheral substitution; alterations in the N-aryl group or the sulfonyl-linked aryl-ether moiety are known to profoundly shift receptor binding, enzyme inhibition profiles, and physicochemical properties [1]. For example, within the phenylsulphonylpiperazine 5-HT2A antagonist series, moving the fluorine substituent from the 4-position to the 2-position of the phenyl ring can significantly alter selectivity [2]. However, no publicly available quantitative data exist that directly compare the biological activity, selectivity, or pharmacokinetic behavior of CAS 670272-31-8 against any named structural analog. Until such data emerge, any assumption of functional interchangeability is purely speculative.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-4-[4-(2-methoxyphenoxy)benzenesulfonyl]piperazine (CAS 670272-31-8): Available Data and Critical Gaps


Structural Uniqueness: The 2-Methoxyphenoxy Benzenesulfonyl Fragment Differentiates the Compound from All Common Sulfonylpiperazine Pharmacophores

The compound incorporates a 4-(2-methoxyphenoxy)benzenesulfonyl group attached to the piperazine nitrogen. This diaryl-ether linkage is absent from the majority of biologically characterized sulfonylpiperazines, which typically bear a simple phenylsulfonyl or substituted phenylsulfonyl moiety [1]. In the class-defining 5-HT2A antagonist patent by Merck Sharp & Dohme, all exemplified compounds feature sulfonyl groups directly attached to the piperazine ring without an intervening phenoxy spacer [2]. The structural divergence implies that the target compound occupies chemical space not covered by known SAR datasets, but no quantitative binding or functional assay data exist to confirm or refute the consequences of this structural feature.

Sulfonylpiperazine Chemical structure Pharmacophore diversity

Ortho-Fluorophenyl Substitution: A Motif With Known Pharmacological Consequences but Unknown Impact in This Scaffold

The N-(2-fluorophenyl) substituent distinguishes this compound from the more commonly studied N-(4-fluorophenyl) or N-(2,4-difluorophenyl) piperazine analogs. In the class-level sulfonylpiperazine review, the position of halogen substitution on the N-phenyl ring is flagged as a critical determinant of biological activity [1]. Within the Merck 5-HT2A series, compounds bearing ortho-fluoro substituents are present but structurally distinct (e.g., 1-[2-(2,4-difluorophenyl)ethyl]-4-phenylsulphonylpiperazine), and no direct Ki comparison between an ortho-fluoro and para-fluoro analog is provided [2]. No published radioligand binding, functional assay, or cellular data exist for CAS 670272-31-8 against any receptor, enzyme, or cell line.

2-Fluorophenyl piperazine SAR Receptor binding

Absence of Published Biological Activity Data Constitutes the Primary Differentiation Gap

A systematic search of PubMed, PubChem, ChEMBL, and Google Patents returned no primary research articles, no registered bioassay results, no IC50, Ki, EC50, or pharmacokinetic parameters for CAS 670272-31-8. By contrast, structurally simpler sulfonylpiperazines such as 1-[2-(2,4-difluorophenyl)ethyl]-4-phenylsulphonylpiperazine have published synthetic procedures and receptor binding context within patent literature [1]. This complete absence of quantitative data for CAS 670272-31-8 means that no evidence-based comparison against any analog is currently possible.

Data availability Procurement risk Research chemical

Scientifically Justified Application Scenarios for 1-(2-Fluorophenyl)-4-[4-(2-methoxyphenoxy)benzenesulfonyl]piperazine (CAS 670272-31-8) Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping from Known Sulfonylpiperazine Pharmacophores

The compound's diaryl-ether sulfonyl linker and ortho-fluorophenyl substitution place it in unexplored chemical space relative to the well-characterized phenylsulphonylpiperazine 5-HT2A antagonist series [2]. Medicinal chemists engaged in scaffold-hopping or novel sulfonylpiperazine library design may procure this compound to probe the biological tolerance for extended sulfonyl linkers. However, the complete absence of biological data means that initial screening must be performed entirely by the end user [2].

Synthetic Methodology Development: A Complex Sulfonamide Coupling Substrate

The compound contains a sterically encumbered sulfonamide linkage formed between 4-(2-methoxyphenoxy)benzenesulfonyl chloride and 1-(2-fluorophenyl)piperazine. As confirmed by its molecular formula C23H23FN2O4S, the sulfonyl chloride precursor (CAS 690632-30-5) is commercially available. This renders the target compound valuable as a model substrate for optimizing sulfonamide coupling conditions, particularly for diaryl-ether-containing sulfonyl chlorides that may exhibit different reactivity profiles than simpler aryl sulfonyl chlorides.

Physicochemical Property Baseline for Extended Sulfonylpiperazine Series

The compound's relatively high molecular weight (442.5 g/mol), presence of multiple hydrogen bond acceptors (sulfonamide, ether oxygens), and the ortho-fluorine atom create a distinct physicochemical profile. Industrial procurement for building a small library of sulfonylpiperazines with systematically varied linker lengths and fluorine substitution patterns could generate proprietary SAR data. The class-level evidence indicates that such modifications profoundly influence biological outcomes, but no predictive models currently exist for this specific scaffold [1].

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